Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate
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Overview
Description
Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It belongs to the class of benzoates and is characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate typically involves the alkylation of a starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize production costs. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The allyl and methoxy groups can participate in substitution reactions, leading to the formation of different substituted benzoates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzoates .
Scientific Research Applications
Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a starting reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The hydroxyl and methoxy groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but lacks the allyl group.
Methyl vanillate: Contains a methoxy group and a hydroxyl group but differs in the position of the functional groups.
Uniqueness
Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-methoxy-4-prop-2-enylbenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-5-9-10(13)6-8(12(14)16-3)7-11(9)15-2/h4,6-7,13H,1,5H2,2-3H3 |
InChI Key |
HPGHTFOVECGGKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1CC=C)O)C(=O)OC |
Origin of Product |
United States |
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